An In-Depth Technical Guide to the Structure and Significance of trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA
An In-Depth Technical Guide to the Structure and Significance of trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-Coenzyme A is a pivotal, highly unsaturated 22-carbon long-chain fatty acyl-CoA intermediate. Its unique stereochemical configuration, featuring a trans double bond at the second carbon and three subsequent cis double bonds, positions it as a key molecule in the intricate landscape of polyunsaturated fatty acid (PUFA) metabolism. This guide provides a comprehensive analysis of its molecular structure, biochemical significance, and the experimental methodologies employed to study it, offering valuable insights for professionals in lipid research and drug development. This molecule is a critical intermediate in specialized metabolic pathways, and understanding its structure and function is essential for elucidating the mechanisms of lipid-related physiological and pathological processes.[1]
Molecular Structure and Stereochemistry
The structure of trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA is a composite of two primary components: the C22 polyunsaturated fatty acyl chain and the Coenzyme A (CoA) molecule, linked by a high-energy thioester bond.[2][3][4]
The Docosatetraenoyl Acyl Chain
The fatty acyl portion of the molecule is a 22-carbon chain characterized by four double bonds at specific positions, dictating its unique three-dimensional shape and reactivity.
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Carbon Chain Length: A 22-carbon backbone, classifying it as a very-long-chain fatty acid (VLCFA).
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Double Bond Positions and Geometry:
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A trans double bond between carbons 2 and 3 (Δ²).
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A cis double bond between carbons 10 and 11 (Δ¹⁰).
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A cis double bond between carbons 13 and 14 (Δ¹³).
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A cis double bond between carbons 16 and 17 (Δ¹⁶).
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The presence of the trans-2 double bond is a critical feature, often indicating an intermediate in either the biosynthesis or degradation of fatty acids, handled by specific enzymatic machinery. The subsequent cis double bonds are characteristic of many biologically important PUFAs.
The Coenzyme A Moiety
Coenzyme A is a complex and essential cofactor in all living organisms, functioning as a carrier of acyl groups. Its structure is comprised of:
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β-Mercaptoethylamine: The terminal thiol (-SH) group is the reactive site that forms the thioester linkage with the fatty acid.
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Pantothenic Acid (Vitamin B5): This central component is an amide of pantoic acid and β-alanine.
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Adenosine 3',5'-Diphosphate: This portion of the molecule provides a binding handle for enzymes.
The Thioester Linkage
The docosatetraenoyl chain is covalently attached to the sulfhydryl group of Coenzyme A via a thioester bond.[5][6] This high-energy bond activates the fatty acid, making it thermodynamically favorable for participation in various metabolic reactions.[2][3]
Below is a diagram illustrating the overall structure of trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA.
Biochemical Significance and Metabolic Role
trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA is a specialized intermediate in the metabolism of polyunsaturated fatty acids. Its unique structure suggests a role in pathways involving either the elongation or degradation of C22 fatty acids.
Role in PUFA Metabolism
This molecule is recognized as an intermediate in PUFA biosynthesis studies, particularly in pathways involving desaturase and elongase enzymes.[1] The presence of a trans-2 double bond is a hallmark of intermediates in the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered positions. However, it can also be formed during the synthesis of very-long-chain fatty acids.
Enzymes such as trans-2-enoyl-CoA reductase are crucial in the metabolism of such compounds.[7][8] This enzyme catalyzes the reduction of the trans-2 double bond, yielding a saturated acyl-CoA, which can then proceed through further metabolic steps.[9][10]
The Significance of the trans-2 Double Bond
The trans-2 configuration is not typical for fatty acids found in cellular membranes. Instead, it is a transient state during metabolic processing. In the context of β-oxidation, this intermediate is handled by specific enzymes to resolve the double bond and allow the degradative spiral to continue. In synthetic pathways, its formation and subsequent reduction are key steps in the elongation of the fatty acid chain.
The following diagram illustrates a generalized pathway involving a trans-2-enoyl-CoA intermediate.
Experimental Methodologies
The study of long-chain fatty acyl-CoAs like trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA requires sophisticated analytical techniques due to their low abundance and chemical properties.
Extraction and Sample Preparation
A robust extraction protocol is critical for the accurate analysis of long-chain acyl-CoAs from biological matrices.
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
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Homogenization: Homogenize frozen tissue samples in a cold acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) to quench enzymatic activity.
-
Solvent Extraction: Add a mixture of isopropanol and acetonitrile to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.
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Phase Separation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
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Solid-Phase Extraction (SPE): For cleaner samples, the extract can be further purified using a reversed-phase SPE cartridge.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the dried extract in a suitable mobile phase for analysis.
Analytical Techniques
The gold standard for the analysis of long-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Technique | Principle | Advantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity, high specificity, allows for quantification of individual acyl-CoA species. |
| HPLC-UV | Chromatographic separation with detection based on the UV absorbance of the adenine ring in CoA. | Less sensitive and specific than LC-MS/MS, but can be useful for less complex samples. |
| Enzymatic Assays | Measurement of total acyl-CoA pools or the activity of specific enzymes. | Do not provide information on individual acyl-CoA species. |
Experimental Workflow: LC-MS/MS Analysis
Conclusion
trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA is a highly specific and important intermediate in the metabolism of polyunsaturated fatty acids. Its unique structure, particularly the trans-2 double bond, necessitates a specialized enzymatic machinery for its processing. A thorough understanding of its structure and metabolic fate is crucial for researchers in the fields of lipidomics, metabolic disorders, and drug development. The advanced analytical techniques outlined in this guide provide the necessary tools to investigate the roles of this and other similar molecules in complex biological systems.
References
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LibreTexts Chemistry. (2020). Fatty Acids -- Role of CoA: Answer. Retrieved from [Link]
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LibreTexts Chemistry. (2020). 22.9: Thioesters- Biological Carboxylic Acid Derivatives. Retrieved from [Link]
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Study.com. (n.d.). The bond linking a fatty acid to coenzyme A is (a) An ester (b) A thioester (c) An anhydride (d) An ether. Retrieved from [Link]
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ResearchGate. (n.d.). Alternative pathways for trans-2-enoyl-CoA to 3-keto- acyl-CoA in.... Retrieved from [Link]
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Wikipedia. (n.d.). Trans-2-enoyl-CoA reductase (NADPH). Retrieved from [Link]
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PubMed. (2005). Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis. Retrieved from [Link]
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PubMed Central. (n.d.). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]
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PubMed. (2024). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Retrieved from [Link]
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Wikipedia. (n.d.). Docosatetraenoic acid. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of docosahexaenoyl-, arachidonoyl- and palmitoyl-coenzyme A in ocular tissues. Retrieved from [Link]
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PubChem. (n.d.). 7,10,13,16-Docosatetraenoic acid. Retrieved from [Link]
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PubMed Central. (n.d.). The Pathophysiological Role of CoA. Retrieved from [Link]
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